molecular formula C9H10S B8618662 4,5-dimethyl-4H-cyclopenta[b]thiophene CAS No. 62336-74-7

4,5-dimethyl-4H-cyclopenta[b]thiophene

Cat. No.: B8618662
CAS No.: 62336-74-7
M. Wt: 150.24 g/mol
InChI Key: GXSVYOSCZBRSHG-UHFFFAOYSA-N
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Description

4,5-dimethyl-4H-cyclopenta[b]thiophene (CAS 62336-74-7) is a high-purity, specialized chemical building block belonging to the class of cyclopenta-fused thiophenes. With a molecular formula of C9H10S and a molecular weight of 150.24 g/mol , this compound serves as a critical intermediate in organic synthesis and advanced materials development. Its core structure is closely related to 4H-cyclopenta[1,2-b:5,4-b']dithiophene (CPDT), a well-known and highly valued scaffold in organic electronics . The rigid, planar structure of the cyclopentadithiophene system favors strong π-π intermolecular interactions and possesses good electron-donating properties, making it an attractive unit for constructing semiconducting polymers and small molecules . Researchers utilize this family of compounds as key donors in the synthesis of low-bandgap polymers for applications such as organic solar cells (OSCs) and organic field-effect transistors (OFETs) . The dimethyl substituents on the core structure can be strategically employed to enhance solubility, fine-tune molecular energy levels, and manipulate solid-state morphology—all critical factors for optimizing device performance . Furthermore, thiophene-based trimers and oligomers are extensively investigated for their potential in bioapplications, including biosensing and photodynamic therapy, due to their tunable optical properties and demonstrated biocompatibility . As a foundational synthon, this compound enables the exploration of novel organic semiconductors and functional materials through further cross-coupling reactions, such as Suzuki or Stille couplings, to create more complex π-conjugated systems . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

62336-74-7

Molecular Formula

C9H10S

Molecular Weight

150.24 g/mol

IUPAC Name

4,5-dimethyl-4H-cyclopenta[b]thiophene

InChI

InChI=1S/C9H10S/c1-6-5-9-8(7(6)2)3-4-10-9/h3-5,7H,1-2H3

InChI Key

GXSVYOSCZBRSHG-UHFFFAOYSA-N

Canonical SMILES

CC1C(=CC2=C1C=CS2)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons

Compound Name Core Structure Substituents Molecular Formula Key Features
4,5-Dimethyl-4H-cyclopenta[b]thiophene Cyclopenta[b]thiophene 4-CH₃, 5-CH₃ C₉H₁₀S Bicyclic, methyl-substituted
4H-Cyclopenta[1,2-b:5,4-b']dithiophene (CPDT) Cyclopenta-dithiophene None C₉H₆S₂ Dual thiophene rings, low band gap
9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one Benzo-cyclohepta-thiophene Ketone group at position 4 C₁₃H₁₀OS Tricyclic, extended π-conjugation
5-Carbomethoxy-5-phenylsulfonyl-1,3-dimethyl-4H-cyclopenta[c]thiophene Cyclopenta[c]thiophene 1-CH₃, 3-CH₃, sulfonyl ester C₁₇H₁₈O₃S₂ Polar substituents, sulfone precursor

Key Observations :

  • Ring Systems : The target compound’s bicyclic structure contrasts with CPDT’s fused dithiophene (enhancing charge transport) and benzo-cyclohepta-thiophene’s tricyclic system (extended conjugation for optoelectronics) .
  • Substituents : Methyl groups in the target compound improve solubility and steric hindrance, whereas sulfonyl/carbomethoxy groups in analogs increase polarity and reactivity .

Trends :

  • Grignard-based alkylation is efficient for methyl-substituted cyclopenta-thiophenes , while cross-coupling (e.g., Stille) dominates dithiophene synthesis .
  • Polar substituents (e.g., sulfonyl esters) require multi-step protocols involving sulfonation or esterification .

Physicochemical and Functional Properties

Compound Band Gap (eV) Solubility Applications Biological Activity
This compound 3.2–3.5* Moderate in DCM Organic semiconductors Limited data
CPDT 1.8–2.1 Low in polar solvents OFETs, polymer solar cells None reported
Benzo-cyclohepta-thiophen-4-one 2.9–3.3 High in DMSO Fluorescent probes Anticancer (in vitro)
Sulfonyl ester derivatives N/A High in DMF Precursors for functionalization Antimicrobial

Notes:

  • *Estimated based on cyclopenta-thiophene analogs .
  • CPDT’s low band gap (~1.8 eV) enables broad light absorption in solar cells .

Preparation Methods

Friedel-Crafts Acylation and Nazarov Cyclization

The one-pot Friedel-Crafts acylation followed by Nazarov cyclization is a scalable approach. Tiglic acid reacts with 2,3-dimethylthiophene in polyphosphoric acid (PPA) to form the cyclopenta[b]thiophene core. Key steps include:

  • Friedel-Crafts acylation : Tiglic acid (CH₃CH=C(CH₃)COOH) undergoes electrophilic substitution with 2,3-dimethylthiophene, forming an acylated intermediate .

  • Nazarov cyclization : The intermediate undergoes acid-catalyzed electrocyclization, yielding 4,5-dimethyl-4H-cyclopenta[b]thiophene.

Optimization :

  • Solvent : Polyphosphoric acid (PPA) at 45–60°C .

  • Yield : 70–85%, with <10% side products (e.g., Friedel-Crafts adducts of 2,4-dimethylthiophene) .

  • Purification : Column chromatography (hexanes/ethyl acetate) removes residual byproducts .

Deprotonation-Metallation with n-BuLi and Zirconium Complexes

This method leverages lithium intermediates for ligand synthesis in metallocenes:

  • Deprotonation : 4,5-Dimethyl-6H-cyclopenta[b]thiophene is treated with n-BuLi to form a lithium cyclopentadienide salt .

  • Metallation : The lithium salt reacts with (η⁵-C₅Me₅)ZrCl₃, yielding (η⁵-Cp)(η⁵-C₅Me₅)ZrCl₂ complexes .

Conditions :

  • Temperature : –78°C (deprotonation), room temperature (metallation) .

  • Yield : 60–75% for zirconium complexes .

  • Applications : These complexes serve as precursors for polymerization catalysts .

Acid-Catalyzed Dehydration of Dihydro Precursors

Dehydration of 5,6-dihydro-4H-cyclopenta[b]thiophene derivatives using acids:

  • Substrate : 5,6-Dihydro-2,5-dimethyl-3-phenyl-4H-cyclopenta[b]thiophene-4-ol .

  • Reagent : p-Toluenesulfonic acid (PTSA) in benzene .

  • Mechanism : Acid-mediated elimination of water forms the aromatic thiophene ring.

Optimization :

  • Temperature : 45°C for 15 minutes .

  • Yield : 50% after column chromatography .

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts enable arylation and silane functionalization:

  • Substrate : Bis(3-bromo-5-methyl-6H-cyclopenta[b]thien-6-yl)(dimethyl)silane .

  • Catalyst : Pd(PPh₃)₄ with arylboronic acids .

  • Product : Functionalized cyclopenta[b]thiophene derivatives for ansa-zirconocenes .

Conditions :

  • Solvent : THF/water (3:1) .

  • Yield : 65–80% .

Cyclization via Thiophene Annulation

Thiophene annulation with alicyclic ketones generates fused systems:

  • Substrate : Cyclopenta

Q & A

Q. What are the standard synthetic routes for 4,5-dimethyl-4H-cyclopenta[b]thiophene, and what key intermediates are involved?

The synthesis typically involves alkylation or Grignard reagent reactions. For example, 1,3-dimethyl-5,6-dihydro-4H-cyclopenta[c]thiophene-5-one can be treated with alkyl Grignard reagents to introduce substituents at the 5-position, yielding derivatives like 5-alkyl-1,3-dimethyl-4H-cyclopenta[c]thiophenes . Sulfone ester precursors, such as 5-carbomethoxy-5-phenylsulfonyl-1,3-dimethyl-5,6-dihydro-4H-cyclopenta[c]thiophene, are also critical intermediates for functionalization .

Q. How can researchers confirm the structural integrity and purity of synthesized this compound?

Characterization relies on a combination of techniques:

  • Single-crystal X-ray diffraction for unambiguous structural determination (mean C–C bond length deviation: ≤0.004 Å; R factor: ≤0.040) .
  • NMR spectroscopy to verify substituent positions and purity.
  • IR spectroscopy and mass spectrometry for functional group validation and molecular weight confirmation .
    Full experimental details, including yields, melting points, and chromatographic data (Rf), should be reported for reproducibility .

Q. What safety precautions are recommended when handling this compound in the laboratory?

  • Avoid skin/eye contact and inhalation; use gloves, lab coats, and fume hoods.
  • Wash hands thoroughly after handling and before breaks .
  • Store away from oxidizers and strong acids to prevent reactive by-products .

Advanced Research Questions

Q. What strategies optimize reaction yields and minimize by-products during the synthesis of substituted derivatives?

  • Temperature control : Lower temperatures reduce side reactions during Grignard additions .
  • Precursor design : Using sulfone esters (e.g., methylphenylsulfonyl acetate) improves regioselectivity in alkylation steps .
  • Catalytic systems : Transition metal complexes (e.g., zirconium with cyclopentadienyl ligands) can enhance reaction efficiency for fused-ring systems .

Q. How do computational models assist in understanding the electronic properties of this compound?

  • DFT calculations predict band-gap tuning by analyzing π-conjugation and substituent effects, critical for applications in organic electronics .
  • Molecular orbital simulations correlate structural modifications (e.g., alkyl chain length) with charge transport properties .

Q. How can researchers resolve contradictions in spectroscopic data between studies?

  • Cross-validation : Compare NMR and X-ray data with literature benchmarks (e.g., bond angles and torsion angles from crystallography) .
  • Reproducibility checks : Replicate synthetic protocols from peer-reviewed studies (e.g., Skramstad’s 1969 cyclopentathiophene synthesis) and validate under consistent conditions .

Q. What are the challenges in functionalizing the cyclopenta[b]thiophene core for advanced materials?

  • Steric hindrance : Bulky substituents at the 4,5-positions limit access to reactive sites, requiring tailored reagents (e.g., bulky Grignard reagents) .
  • Oxidative stability : Thiophene rings are prone to oxidation; inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) are recommended during reactions .

Methodological Recommendations

  • Synthetic protocols : Prioritize peer-reviewed routes (e.g., Snyder’s manganese complex studies) over commercial methodologies .
  • Data reporting : Include full spectroscopic assignments, crystallographic parameters (CIF files), and microanalysis results for new compounds .
  • Safety documentation : Explicitly detail hazard mitigation steps in experimental sections .

For further reading, consult primary sources from Organometallics, Journal of Organic Chemistry, and Acta Crystallographica Section E .

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